Ethyl 2-cyano-4,4-dimethoxybutanoate

説明

Significance as a Chemical Building Block in Advanced Synthesis

The strategic value of ethyl 2-cyano-4,4-dimethoxybutanoate lies in its capacity to participate in a range of chemical reactions, including cyclization, condensation, and nucleophilic addition. nih.gov The presence of both a nucleophilic center (the α-carbon) and electrophilic sites (the ester and nitrile groups) allows for the controlled and sequential formation of new chemical bonds, leading to the assembly of intricate molecular structures. smolecule.com

A prime example of its application is in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a class of heterocyclic compounds with significant biological activity. In a patented synthetic route, this compound is a key starting material in the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com This synthesis involves the initial reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane (B145963) to produce this compound. google.com

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Ethyl 2-cyanoacetate | 2-bromo-1,1-dimethoxyethane | This compound |

The resulting this compound is then treated with formamidine (B1211174) to construct the pyrimidine (B1678525) ring, which is subsequently converted to the final pyrrolo[2,3-d]pyrimidine core. google.com

Relevance in Fine Chemical and Pharmaceutical Intermediate Production

The utility of this compound extends directly to the production of high-value fine chemicals and pharmaceutical intermediates. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesized from this building block is a crucial precursor for a number of modern therapeutic agents. google.com Notably, it is a key intermediate in the manufacture of several Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. google.com

Pharmaceuticals synthesized using intermediates derived from this compound include:

Tofacitinib: Used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Ruxolitinib: Prescribed for myelofibrosis, polycythemia vera, and graft-versus-host disease.

Baricitinib: Another rheumatoid arthritis medication.

Oclacitinib: A veterinary medication for allergic dermatitis in dogs.

Itacitinib: An investigational drug for various inflammatory conditions.

The demand for these advanced therapeutics underscores the industrial importance of efficient and scalable synthetic routes, where this compound plays an integral role.

Historical Context and Evolution of Synthetic Applications

The development and application of this compound are rooted in the broader history of cyanoacetate (B8463686) chemistry. Ethyl cyanoacetate itself has long been recognized as a versatile reagent in organic synthesis, valued for its reactive methylene (B1212753) group flanked by two electron-withdrawing groups. smolecule.com

The specific innovation leading to this compound was the incorporation of a protected aldehyde functionality. This structural feature allows for the selective unmasking and reaction of the aldehyde at a later stage in a synthetic sequence, a common strategy in the synthesis of complex molecules. The first documented synthesis of this compound in the patent literature appeared in the mid-2010s, specifically in the context of developing more efficient manufacturing processes for pharmaceutical intermediates. smolecule.comgoogle.com This highlights a trend in modern synthetic chemistry towards the design of sophisticated, multifunctional building blocks to streamline the synthesis of complex and medicinally important compounds.

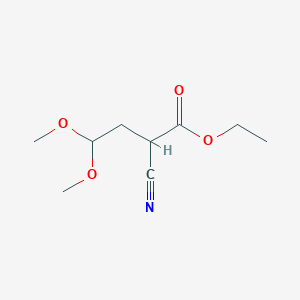

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-cyano-4,4-dimethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-4-14-9(11)7(6-10)5-8(12-2)13-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOXVBEBBZZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695414 | |

| Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773076-83-8 | |

| Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Cyano 4,4 Dimethoxybutanoate

Strategic Precursor Selection for Efficient Synthesis

The efficiency of the synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate is highly dependent on the choice of starting materials. The primary route involves the alkylation of an active methylene (B1212753) compound with an appropriate electrophile.

Coupling of Ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane (B145963)

The most prominently documented method for the synthesis of this compound is the nucleophilic substitution reaction between ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.comscielo.org.mx In this reaction, the methylene group in ethyl 2-cyanoacetate, activated by the adjacent cyano and ester groups, is deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-dimethoxyethane and displacing the bromide ion to form the desired product.

The reaction is typically carried out in the presence of a base, such as potassium carbonate, and often with the addition of a catalyst like potassium iodide to facilitate the substitution. google.comscielo.org.mx The use of an excess of ethyl 2-cyanoacetate can serve both as a reactant and as the reaction solvent. google.com

Alternative Alkylation and Acetalization Routes

While the coupling with 2-bromo-1,1-dimethoxyethane is the most direct route, alternative strategies can be envisaged. One potential alternative involves the use of a different leaving group on the dimethoxyethane precursor, such as a tosylate or mesylate, which are also effective in alkylation reactions.

Another hypothetical approach could involve a two-step process starting with the alkylation of ethyl 2-cyanoacetate with a precursor containing a masked aldehyde, followed by an acetalization step. For instance, an initial Michael addition of ethyl 2-cyanoacetate to an appropriate α,β-unsaturated carbonyl compound could be followed by reduction and subsequent acetalization to yield the final product. However, specific examples of these routes for the synthesis of this compound are not prominently featured in the reviewed literature.

A patent for the synthesis of the related compound, ethyl 2-cyano-4,4-diethoxybutyrate, utilizes sodium hydride as a base in N,N-dimethylformamide (DMF) as a solvent for the alkylation of ethyl cyanoacetate (B8463686) with bromoacetaldehyde (B98955) diethyl acetal. patsnap.com This suggests that stronger bases and polar aprotic solvents can also be employed for the alkylation step, representing an alternative to the potassium carbonate system.

Reaction Condition Optimization in Synthetic Protocols

The yield and purity of this compound are significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst systems is crucial for an efficient and scalable synthesis.

Solvent Effects on Reaction Efficacy

In the synthesis of this compound, the solvent plays a critical role in solvating the reactants and influencing the reaction rate. In many of the documented procedures, an excess of ethyl 2-cyanoacetate is used, which also functions as the solvent. google.com This approach simplifies the reaction setup and can drive the reaction to completion. Following the reaction, an organic solvent like toluene (B28343) is often used for extraction and purification. google.com

The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF), has been documented in the synthesis of the analogous ethyl 2-cyano-4,4-diethoxybutyrate. patsnap.com Such solvents are known to accelerate SN2 reactions by effectively solvating the cation of the base while leaving the anion more reactive. The choice of solvent can therefore be a key parameter to optimize for improved reaction times and yields.

Temperature and Pressure Influence on Yield and Selectivity

The reaction temperature is a critical parameter that affects the rate of the synthesis. The coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane is typically conducted at elevated temperatures, with reflux temperatures around 120-130°C being commonly reported. google.comnih.gov These temperatures are necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate. The influence of pressure on this reaction is not extensively documented, suggesting that it is typically performed at atmospheric pressure.

Catalyst Systems and Reagent Stoichiometry

The choice of base and catalyst, along with the stoichiometry of the reactants, are pivotal for the successful synthesis of this compound. Potassium carbonate is a commonly used base for this transformation, often in combination with potassium iodide, which acts as a catalyst to enhance the rate of the substitution reaction by in-situ formation of the more reactive iodo-intermediate. google.comscielo.org.mx

The molar ratio of the reactants has been shown to have a significant impact on the conversion rate and yield. Varying the molar ratio of ethyl 2-cyanoacetate to 2-bromo-1,1-dimethoxyethane from approximately 1.12:1 to 4.2:1 has been explored in patent literature. google.comscielo.org.mx The use of a significant excess of ethyl 2-cyanoacetate can lead to higher conversion rates. scielo.org.mx

Below are interactive data tables summarizing findings from various synthetic protocols for this compound.

Table 1: Influence of Reagent Stoichiometry on Product Yield and Purity

| Molar Ratio (Ethyl 2-cyanoacetate : 2-bromo-1,1-dimethoxyethane) | Conversion Rate (%) | Yield (%) | Purity (area-% by HPLC) | Reference |

| 1.12 : 1 | 49 | 43 | 85 | google.com |

| 4.2 : 1 | 82 | 73 | 90 | scielo.org.mx |

| 4.2 : 1 | 45 | 40 | 79 | google.com |

| 1.12 : 1 | 74 | 67 | 83 | scielo.org.mx |

Table 2: Summary of Various Synthetic Protocols

| Reactants | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | Potassium Carbonate | Potassium Iodide | Excess Ethyl 2-cyanoacetate | 120-130 | 40-73 | google.comscielo.org.mx |

| Ethyl 2-cyanoacetate, Bromoacetaldehyde diethyl acetal | Sodium Hydride | - | N,N-dimethylformamide | 95 | Not specified | patsnap.com |

Process Intensification and Green Chemistry Considerations in Manufacturing

The pharmaceutical industry is under constant pressure to develop more sustainable and efficient manufacturing processes. jddhs.com For intermediates like this compound, this translates to adopting technologies that intensify processes, minimize waste, and utilize safer chemical pathways. mdpi.comnih.gov

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of pharmaceutical intermediates. nih.gov While specific studies on the continuous flow synthesis of this compound are not extensively detailed in publicly available literature, the general benefits of this technology suggest a strong potential for its application.

Continuous flow reactors enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yield and purity of the final product. The high surface-area-to-volume ratio in these reactors facilitates efficient heat transfer, allowing for the safe execution of highly exothermic reactions. Furthermore, the scalability of continuous flow processes is often more straightforward and cost-effective than scaling up batch reactions. rsc.org The enclosed nature of flow reactors also minimizes solvent evaporation and worker exposure to hazardous materials, contributing to a safer and more environmentally friendly process.

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Process | Continuous Flow Process (Anticipated) |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable | Potentially higher and more consistent |

| Safety | Risks associated with large volumes and exotherms | Enhanced safety through better control |

| Scalability | Complex and costly | Linear and more predictable |

| Waste Generation | Higher due to side reactions and solvent loss | Minimized through precise control |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. element-msc.ru This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. beilstein-journals.org

For the synthesis of compounds involving cyanoacetate derivatives, microwave irradiation has been shown to be highly effective. tandfonline.comresearchgate.net The application of microwave technology to the synthesis of this compound could potentially offer significant benefits. The rapid and uniform heating can minimize the formation of by-products that may occur during prolonged heating in conventional methods. This leads to a cleaner reaction profile and simplifies the purification process. organic-chemistry.org

Table 2: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis (Hypothetical for this compound)

| Aspect | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Significantly lower |

| Product Yield | Moderate to good | Potentially higher |

| By-product Formation | Can be significant | Often reduced |

| Process Control | Less precise temperature control | Precise and uniform heating |

A key focus of green chemistry is the minimization of waste and the development of processes with high atom economy. In the context of this compound synthesis, several strategies can be employed to achieve these goals.

One notable approach is detailed in patent literature, which describes a manufacturing process for a downstream product that incorporates the synthesis of this compound. This method is highlighted for its increased yield, reduced by-products, and decreased waste compared to previous state-of-the-art methods. google.com The synthesis involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.com Careful optimization of reaction conditions, such as the stoichiometry of reactants and the choice of base and solvent, is crucial in minimizing the formation of unwanted side products.

Further strategies for waste reduction include:

Solvent Selection and Recycling: Utilizing greener solvents and implementing solvent recovery and recycling systems can significantly reduce the environmental impact of the process. jddhs.com

Catalysis: The use of efficient catalysts can enable reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and by-product formation.

Process Optimization: A thorough understanding of the reaction mechanism allows for the optimization of parameters to favor the desired product formation and minimize competing side reactions.

By integrating these process intensification and green chemistry principles, the manufacturing of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyano 4,4 Dimethoxybutanoate

Reactions at the Cyano Group

The cyano group (C≡N) in ethyl 2-cyano-4,4-dimethoxybutanoate is a key site for various chemical transformations due to the electrophilic nature of the carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity is fundamental to many of the synthetic applications of this compound. A significant example is the addition of amine nucleophiles, which can lead to the formation of amidines. This type of reaction is a cornerstone in the synthesis of certain heterocyclic systems.

Hydrolysis and Reduction Pathways

Under acidic or basic conditions, the cyano group can be hydrolyzed. Acid-catalyzed hydrolysis typically proceeds through an initial protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to a more stable amide. Further hydrolysis of the amide yields a carboxylic acid. In the context of this compound, this would lead to the formation of a dicarboxylic acid derivative.

Conversely, the cyano group can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amino group can then be utilized in further synthetic steps, for instance, in the construction of nitrogen-containing heterocycles.

Role in Heterocyclic Ring Formation

A prominent application of this compound is its use as a precursor in the synthesis of heterocyclic compounds. The cyano group, in conjunction with the adjacent ester functionality, provides a reactive scaffold for cyclization reactions.

A notable example is the synthesis of pyrimidine (B1678525) derivatives. This compound can react with formamidine (B1211174) in the presence of a base, such as sodium ethoxide, to form a pyrimidine ring. google.comgoogle.com This reaction is a key step in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an important intermediate for various pharmaceutical compounds. google.comgoogle.com The process involves the initial nucleophilic addition of formamidine to the cyano group, followed by an intramolecular cyclization and subsequent aromatization.

| Reactant 1 | Reactant 2 | Conditions | Product | Application |

| This compound | Formamidine acetate | Sodium ethoxide in ethanol, reflux | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Intermediate in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

Reactions at the Ester Group

The ethyl ester group in this compound undergoes typical reactions of carboxylic acid esters, including hydrolysis, transesterification, and reduction.

Transesterification and Saponification

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to exchange the ethoxy group for a different alkoxy group. This can be useful for modifying the properties of the molecule or for introducing a functionalized alcohol moiety.

Saponification, or the basic hydrolysis of the ester, is a common reaction that yields the corresponding carboxylate salt. masterorganicchemistry.comlibretexts.org Treatment of this compound with a strong base, such as sodium hydroxide, followed by acidic workup, would result in the formation of 2-cyano-4,4-dimethoxybutanoic acid. masterorganicchemistry.comlibretexts.orgbritannica.com This reaction is typically irreversible under basic conditions as the resulting carboxylate anion is resonance-stabilized and less reactive towards nucleophilic attack. masterorganicchemistry.com

| Reactant | Reagents | Product |

| This compound | 1. NaOH (aq) 2. H₃O⁺ | 2-cyano-4,4-dimethoxybutanoic acid |

Reductions to Alcohol Derivatives

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of this compound would yield the corresponding diol, where the ester is converted to a hydroxymethyl group. It is important to note that LiAlH₄ would also reduce the cyano group to an amine, leading to an amino alcohol. Selective reduction of the ester in the presence of a nitrile can be challenging and may require specific reagents or protecting group strategies.

Reactions at the Dimethoxy Acetal Group

The dimethoxy acetal at the C4 position serves as a protected aldehyde. This functionality can be unmasked under specific conditions or transformed into other acetal structures, providing a pathway to introduce or modify a key carbonyl group within a synthetic sequence.

The dimethoxy acetal group is stable under neutral or basic conditions but is susceptible to hydrolysis under acidic conditions. The acid-catalyzed hydrolysis of the acetal regenerates the carbonyl group, yielding a terminal aldehyde. This transformation proceeds via protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the corresponding aldehyde, ethyl 4-formyl-2-cyanobutanoate.

The in situ generation of this aldehyde is a key step in the synthesis of various heterocyclic compounds. For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a precursor molecule containing the dimethoxyethyl side chain undergoes an acid-catalyzed intramolecular cyclization. google.com This reaction involves the hydrolysis of the acetal to an aldehyde, which then reacts with an adjacent amine to form a cyclic iminium ion, leading to the formation of the fused pyrrole ring. This demonstrates the utility of the acetal as a masked aldehyde that can be revealed at a specific stage to trigger a desired cyclization event.

Table 1: Representative Acid-Catalyzed Acetal Hydrolysis

| Reactant | Reagents | Product | Subsequent Reactivity Example |

|---|

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with an alcohol or a diol in the presence of an acid catalyst. study.com This reaction is an equilibrium process, and it is often driven to completion by using an excess of the new alcohol or by removing the displaced alcohol (in this case, methanol).

For this compound, reaction with a diol, such as ethylene glycol, under acidic conditions would lead to the formation of a more stable five-membered cyclic acetal (a 1,3-dioxolane derivative). organic-chemistry.orgwikipedia.org The mechanism involves the same protonation and oxocarbenium ion formation steps as hydrolysis, but the intermediate is trapped by the diol instead of water. study.com This type of transformation is useful for introducing different protecting groups or for creating more rigid structures within a molecule.

Table 2: Hypothetical Transacetalization Reaction

| Reactant | Reagents | Expected Product | Product Class |

|---|

Cascade and Tandem Reactions Incorporating the Compound

The multiple functional groups in this compound make it an ideal substrate for cascade or tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates. princeton.edu A prominent example is its use in the synthesis of pyrimidine derivatives, which are core structures in many biologically active molecules. google.com

In a one-pot synthesis, this compound is reacted with formamidine in the presence of a base like sodium ethoxide. google.com This reaction proceeds through a sequence of steps:

Condensation: The active methylene (B1212753) group (alpha to the cyano and ester groups) is deprotonated by the base. The resulting carbanion attacks formamidine.

Intramolecular Cyclization: Following the initial condensation, an intramolecular nucleophilic attack occurs where a nitrogen atom from the formamidine moiety attacks the carbon of the cyano group.

Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable aromatic pyrimidine ring.

This tandem sequence efficiently constructs the 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol scaffold, a key intermediate for more complex pharmaceutical targets. google.com

Table 3: Tandem Reaction for Pyrimidine Synthesis

| Substrate | Reagents | Key Transformations | Product |

|---|

Stereoselective Transformations and Chiral Auxiliary Applications

This compound is an achiral molecule. However, its structure contains a prochiral center at the C2 position, which is bonded to four different groups (a hydrogen, a cyano group, an ethoxycarbonyl group, and a dimethoxyethyl group). This feature allows for the potential application of the compound in stereoselective transformations. Deprotonation of the C2 position generates a planar, prochiral enolate. The subsequent reaction of this enolate with an electrophile could be rendered stereoselective by using chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, to control the facial selectivity of the electrophilic attack.

While the compound itself is not a chiral auxiliary, its core structure can be modified for use in chiral auxiliary-controlled reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For example, the ethyl ester group of the title compound could be replaced by a chiral alcohol to form a chiral ester, or the entire ester functionality could be converted into an amide using a chiral amine, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgresearchgate.net

In such a modified system, the chiral auxiliary would create a diastereotopic environment around the prochiral enolate. This steric and electronic bias would force an incoming electrophile to attack from a specific face, leading to the formation of one diastereomer in excess. After the reaction, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. wikipedia.org

Table 4: Potential for Chiral Auxiliary Application (Hypothetical)

| Modification Strategy | Example of Chiral Auxiliary | Target Reaction | Desired Outcome |

|---|---|---|---|

| Transesterification | (-)-8-Phenylmenthol | Alkylation of the C2 position | Diastereoselective formation of a new C-C bond |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

As a Versatile Building Block for Complex Architectures

Ethyl 2-cyano-4,4-dimethoxybutanoate serves as a foundational building block for constructing more intricate molecular frameworks, especially within the realm of medicinal chemistry. Its utility lies in its capacity to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. The presence of multiple reactive sites allows for the sequential and controlled introduction of different functional groups, making it an ideal starting material for the synthesis of complex targets. This compound is a key intermediate in the production of active pharmaceutical ingredients such as tofacitinib, ruxolitinib, and baricitinib. patsnap.compharmaffiliates.com

Synthesis of Diverse Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. smolecule.com Its structure is particularly well-suited for constructing fused ring systems, such as the pyrrolo[2,3-d]pyrimidine scaffold. This 7-deazapurine ring system is a crucial component in a variety of therapeutic agents, including kinase inhibitors used in the treatment of cancer and inflammatory diseases. chemicalbook.comgoogle.comchemicalbook.comgoogle.com

The first major step in the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the reaction of this compound with formamidine (B1211174). patsnap.comgoogle.comgoogle.com This reaction is a condensation-cyclization process that forms the pyrimidine (B1678525) ring. Typically, formamidine acetate is used in the presence of a base, such as sodium ethoxide in ethanol. google.com The reaction mixture is heated to reflux, leading to the formation of the intermediate, 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. patsnap.comgoogle.comgoogle.com

Table 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

Following the formation of the pyrimidine intermediate, the next step is the construction of the fused pyrrole ring to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol. google.comgoogle.com This is achieved through an acid-catalyzed intramolecular cyclization. The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is treated with an aqueous acid, such as hydrochloric acid. patsnap.comgoogle.com Heating the reaction mixture facilitates the hydrolysis of the dimethoxy acetal to reveal an aldehyde, which then undergoes condensation with the adjacent amino group and the enamine system of the pyrimidine ring, resulting in the formation of the bicyclic pyrrolo[2,3-d]pyrimidine structure. patsnap.com The pH is then adjusted to precipitate the product, which can be isolated by filtration. patsnap.comgoogle.com

The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is often converted to a more reactive intermediate for further derivatization. A common transformation is the halogenation of the hydroxyl group at the 4-position of the pyrimidine ring. google.com This is typically accomplished by treating 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a chlorinating agent like phosphoryl chloride (POCl₃). google.com The reaction converts the 4-ol to the 4-chloro derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com This chloro-substituted compound is a versatile intermediate because the chlorine atom can act as a leaving group in subsequent nucleophilic substitution reactions. chemicalbook.com

Table 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

| Starting Material | Reagent | Product |

|---|

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key scaffold for creating a diverse library of compounds. The reactivity of the chloro group allows for a multitude of derivatization strategies.

Amination Reactions: The chlorine atom can be readily displaced by various amines through nucleophilic aromatic substitution to produce 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are crucial structural motifs in many biologically active compounds.

N-Alkylation and N-Arylation: The nitrogen at the 7-position of the pyrrole ring can be functionalized through N-alkylation or N-arylation reactions. This is often achieved by reacting the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an alkyl or aryl halide in the presence of a base.

Cross-Coupling Reactions: The compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other carbon-based substituents at various positions on the heterocyclic core. chemicalbook.comnih.gov

These derivatization methods enable the synthesis of a wide array of substituted pyrrolo[2,3-d]pyrimidines for investigation as potential therapeutic agents, particularly as kinase inhibitors. chemicalbook.comnih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4-amino-7H-pyrrolo[2,3-d]pyrimidine |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol |

| 7H-Pyrrolo[2,3-d]pyrimidin-4-ol |

| Baricitinib |

| This compound |

| Formamidine |

| Formamidine acetate |

| Phosphoryl chloride |

| Ruxolitinib |

| Sodium ethoxide |

Other Nitrogen-Containing Heterocycles

The primary and most extensively documented application of this compound is in the synthesis of pyrimidine derivatives, which are crucial intermediates for more complex fused heterocyclic systems. A key transformation involves its reaction with formamidine to construct the pyrimidine ring.

In a typical procedure, this compound is treated with formamidine acetate in the presence of a strong base such as sodium ethoxide. google.com The reaction proceeds via a condensation-cyclization sequence to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com This pyrimidine derivative is itself a stable intermediate that can be isolated or, more commonly, used directly in the subsequent reaction step. google.com

The significance of this reaction lies in the formation of a substituted pyrimidine ring which is a cornerstone for building the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The process involves the acid-catalyzed cyclization of the 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol intermediate. google.com This subsequent step forms the fused pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol, the core structure of many kinase inhibitors. google.com This efficient two-step synthesis of the pyrrolo[2,3-d]pyrimidine core from this compound highlights the compound's strategic importance.

Role in Natural Product Total Synthesis

The utility of this compound is most prominently featured in the synthesis of synthetic pharmaceutical compounds rather than in the total synthesis of natural products. A review of the literature on natural product synthesis does not indicate that this compound is a common or recognized starting material or intermediate. Its development and application appear to be driven by the need for efficient routes to specific pharmacophores, such as the pyrrolo[2,3-d]pyrimidine core, which are prevalent in rationally designed drugs but less common in natural product structures.

Contribution to the Synthesis of Active Pharmaceutical Ingredients (APIs) and Their Intermediates

This compound is a critical starting material in the industrial synthesis of a class of APIs known as Janus kinase (JAK) inhibitors. Its primary role is to serve as the foundational building block for the common intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is the key heterocyclic core of these drugs. google.com

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from this compound provides an efficient and scalable manufacturing process. google.com This key intermediate is then elaborated through various coupling reactions to produce a range of targeted kinase inhibitors. google.com Patent literature explicitly identifies this synthetic pathway as a method for manufacturing precursors for several important drugs, including Ruxolitinib, Tofacitinib, Oclacitinib, Baricitinib, Itacitinib, AZD-5363, and Pevonedistat. google.com

These compounds are largely inhibitors of the Janus kinase (JAK) family of enzymes and are used to treat myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions. The strategic use of this compound at the beginning of the synthetic sequence is crucial for the economic viability and large-scale production of these life-changing medicines.

| Kinase Inhibitor | Primary Target(s) | Therapeutic Area |

|---|---|---|

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Tofacitinib | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| Oclacitinib | JAK1 | Veterinary Medicine (Allergic Dermatitis) |

| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis |

| Itacitinib | JAK1 | Graft-versus-host disease |

| AZD-5363 | AKT1, AKT2, AKT3 | Oncology (Investigational) |

| Pevonedistat | NEDD8-activating enzyme (NAE) | Oncology (Investigational) |

The established and efficient synthetic pathway from this compound to the versatile 7H-pyrrolo[2,3-d]pyrimidine core provides a robust platform for medicinal chemists in drug discovery. This platform enables the design and synthesis of novel therapeutic candidates by serving as a scaffold to which various side chains and functional groups can be attached.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Researchers can create libraries of new compounds based on the proven pyrrolo[2,3-d]pyrimidine core, leading to the discovery of next-generation kinase inhibitors or agents with novel therapeutic profiles. Therefore, while being a key component in the synthesis of existing drugs, this compound also contributes indirectly to the pipeline of future medicines by making the core heterocyclic scaffold readily accessible for research and development.

Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Ethyl 2-cyano-4,4-dimethoxybutanoate. By providing information about the chemical environment of individual atoms, NMR allows for the unambiguous confirmation of the compound's molecular structure and the monitoring of its transformations during chemical reactions.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons in the molecule's structure. While specific experimental data for this compound is not widely published, a predicted ¹H NMR data table is presented based on the analysis of its chemical structure.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (Ethyl) | 1.25 | Triplet | 3H |

| CH₂ (Ethyl) | 4.20 | Quartet | 2H |

| CH₂ (Butanoate chain) | 2.10-2.30 | Multiplet | 2H |

| CH (Cyano group) | 3.60 | Triplet | 1H |

| OCH₃ (Methoxy groups) | 3.30 | Singlet | 6H |

| CH (Acetal) | 4.50 | Triplet | 1H |

This data is predictive and may not represent actual experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the presence of all carbon atoms and identifying the functional groups within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (Ethyl) | 14.0 |

| CH₂ (Ethyl) | 62.0 |

| C=O (Ester) | 168.0 |

| CH (Cyano group) | 35.0 |

| CN (Nitrile) | 118.0 |

| CH₂ (Butanoate chain) | 30.0 |

| CH (Acetal) | 102.0 |

| OCH₃ (Methoxy groups) | 53.0 |

This data is predictive and may not represent actual experimental values.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds like this compound. In research, HPLC can be used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of the product. It is also a primary method for determining the purity of the final compound. A typical HPLC method for a compound of this nature would likely involve a reversed-phase column (such as C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC can be employed to analyze for the presence of volatile starting materials or byproducts in a reaction mixture. The choice of the GC column and temperature program would be critical for achieving good separation of the components of interest.

Thin-Layer Chromatography (TLC) in Reaction Scouting

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of reactions that synthesize or consume this compound. For instance, in the alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane (B145963) to form the target compound, TLC is used to track the disappearance of the starting materials and the appearance of the product. google.com

Researchers typically use silica gel-precoated aluminum plates for this purpose. nih.govrsc.org The choice of eluent (mobile phase) is critical for achieving clear separation of the components in the reaction mixture. A common practice involves using a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate. The optimal ratio of these solvents is determined empirically to provide a distinct retention factor (Rf) value for the product, differentiating it from the reactants and any byproducts. Visualization of the separated spots on the TLC plate is often accomplished by exposure to ultraviolet (UV) light at a wavelength of 254 nm, particularly if the compounds are UV-active. nih.gov Alternatively, chemical staining agents like potassium permanganate can be used. rsc.org

Table 1: Representative TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., ratios from 100:0 to 80:20) |

| Visualization | UV lamp (254 nm), Potassium Permanganate (KMnO₄) dip |

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and deduce structural information about this compound. The compound has a molecular formula of C₉H₁₅NO₄ and a molecular weight of approximately 201.22 g/mol . nih.govbiosynth.com

Under electron ionization (EI) conditions, the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 201 is often observed, although it may be of very weak intensity. The fragmentation pattern provides valuable structural confirmation. Key fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a significant peak at m/z 156. This represents the loss of 45 Da from the molecular ion.

Loss of a methoxy group (•OCH₃): Cleavage of one of the methoxy groups from the acetal moiety results in a fragment at m/z 170 (loss of 31 Da).

McLafferty Rearrangement: This characteristic rearrangement for esters can produce a fragment ion at m/z 101.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for C₉H₁₅NO₄ is calculated as 201.10011 Da, allowing for unambiguous confirmation of its elemental composition. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₆NO₄]⁺ | 202.10739 |

| [M+Na]⁺ | [C₉H₁₅NNaO₄]⁺ | 224.08933 |

| [M]⁺ | [C₉H₁₅NO₄]⁺ | 201.09956 |

| [M-OCH₂CH₃]⁺ | [C₇H₁₀NO₃]⁺ | 156.06552 |

Infrared and Ultraviolet-Visible Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the key functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a diagnostic fingerprint of the molecule's covalent bonds. The key absorptions that confirm the structure include:

Nitrile (C≡N) stretch: A sharp, medium-intensity peak typically appears in the range of 2260-2240 cm⁻¹.

Ester Carbonyl (C=O) stretch: A strong, sharp absorption is observed around 1750-1735 cm⁻¹, which is characteristic of an ester carbonyl group.

C-O stretches: Multiple strong bands are expected between 1250 cm⁻¹ and 1000 cm⁻¹ due to the C-O stretching vibrations of the ester and the acetal (dimethoxy) groups.

C-H stretches: Absorptions for sp³ hybridized C-H bonds are found just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The primary chromophores in this compound are the nitrile (C≡N) and the ester carbonyl (C=O) groups. These groups typically exhibit weak absorptions in the UV region. The carbonyl group undergoes an n → π* transition, which is characteristically weak and appears at a longer wavelength, while the nitrile group also shows absorption in the UV region.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Nitrile | C≡N | 2260 - 2240 |

| Ester Carbonyl | C=O | 1750 - 1735 |

| Ether/Ester | C-O | 1250 - 1000 |

| Alkyl | C-H | ~2980 - 2850 |

Future Research Directions and Synthetic Prospects

Development of Novel Catalytic Systems for Enhanced Transformations

Future research is anticipated to focus on the development of advanced catalytic systems to enhance the efficiency, selectivity, and sustainability of transformations involving Ethyl 2-cyano-4,4-dimethoxybutanoate. While conventional synthesis methods may rely on stoichiometric bases, emerging catalytic technologies offer greener and more effective alternatives.

Phase-Transfer Catalysis (PTC): This methodology can facilitate the alkylation of ethyl cyanoacetate (B8463686) with 2-bromo-1,1-dimethoxyethane (B145963) under milder conditions, potentially increasing yields and reducing reaction times. The use of quaternary ammonium salts as phase-transfer catalysts can enable the efficient transfer of the cyanoacetate anion from an aqueous or solid phase to an organic phase where the reaction occurs. This can minimize the need for harsh, anhydrous conditions and allow for the use of more environmentally benign solvents.

Ionic Liquids (ILs): As both catalysts and reaction media, ionic liquids present a promising avenue for the synthesis of this compound. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, can lead to enhanced reaction rates and easier product separation. Furthermore, functionalized ionic liquids could be designed to actively participate in the catalysis, further improving the process efficiency.

Photocatalysis: The application of visible-light photocatalysis for the formation of C-C bonds represents a cutting-edge approach that could be adapted for the synthesis of cyano-esters. This technique utilizes light energy to drive chemical reactions, often under mild conditions, and can offer novel pathways for the construction of the this compound backbone, potentially with high selectivity and atom economy.

| Catalytic System | Potential Advantages in the Synthesis of this compound |

| Phase-Transfer Catalysis | Milder reaction conditions, increased yields, use of greener solvents. |

| Ionic Liquids | Enhanced reaction rates, simplified product separation, potential for catalyst recycling. |

| Photocatalysis | Mild reaction conditions, high selectivity, novel synthetic pathways, improved atom economy. |

Integration into Automated Synthesis Platforms

The integration of the synthesis of this compound into automated platforms is a key prospect for improving reproducibility, efficiency, and safety.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. For the synthesis of this compound, a flow chemistry setup could enable the safe handling of reagents and intermediates, reduce reaction volumes, and facilitate seamless multi-step syntheses. This approach is particularly well-suited for industrial production where consistency and efficiency are paramount.

Robotic Synthesis: Automated robotic systems can perform complex chemical reactions with high precision and throughput. By mimicking the actions of a human chemist, these robots can handle liquid and solid reagents, perform reactions in parallel, and purify the resulting products. The use of robotics in the synthesis of this compound could accelerate the optimization of reaction conditions and enable the rapid production of libraries of related compounds for further research.

Exploration of Bio-Catalyzed Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis and modification of this compound. The use of enzymes can lead to reactions with high enantioselectivity and under mild, aqueous conditions.

Lipases: These enzymes are well-known for their ability to catalyze the formation of ester bonds. A lipase-catalyzed esterification of a corresponding cyanobutanoic acid with ethanol could provide a green route to this compound. Lipases can operate in organic solvents or solvent-free systems, further enhancing the sustainability of the process.

Nitrilases: These enzymes catalyze the hydrolysis of nitriles to carboxylic acids. While this would represent a reverse reaction for the synthesis of the parent compound, nitrilases could be employed in the synthesis of derivatives or in tandem with other enzymes for one-pot transformations. The high selectivity of nitrilases could be beneficial in complex molecular architectures.

| Enzyme Class | Potential Application for this compound |

| Lipases | Catalyze the esterification step in the synthesis, offering a green alternative to chemical methods. |

| Nitrilases | Potential for the synthesis of derivatives or in chemoenzymatic routes. |

Application in Materials Science and Functional Molecule Design

While this compound is a known intermediate in pharmaceutical synthesis, its functional groups suggest potential applications in materials science and the design of other functional molecules.

The cyano and ester groups are known to participate in polymerization reactions. For instance, cyanoacrylates are the basis of "super glues," polymerizing rapidly in the presence of moisture. While the structure of this compound differs significantly, the reactivity of the cyano-ester moiety could be exploited in the design of novel monomers for specialty polymers. The dimethoxyacetal group can also be hydrolyzed to an aldehyde, providing a reactive handle for further chemical modifications and the synthesis of complex molecular architectures.

Furthermore, the presence of both a nitrile and an ester group could make it a precursor for the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. Research into the cyclization reactions of this compound could lead to the discovery of novel molecular frameworks with interesting biological or material properties.

Sustainable and Scalable Synthetic Pathways for Industrial Implementation

The development of sustainable and scalable synthetic pathways for the industrial production of this compound is crucial for its broader application. A patent (WO2018029641A1) describes a method for its preparation by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. Future improvements on this and other synthetic routes will likely focus on the principles of green chemistry.

This includes minimizing waste by improving atom economy, using less hazardous chemicals and solvents, and designing energy-efficient processes. The integration of novel catalytic systems and automated synthesis platforms, as discussed above, will be instrumental in achieving these goals. For instance, developing a continuous flow process with a recyclable catalyst would significantly improve the sustainability and cost-effectiveness of large-scale production. Furthermore, exploring the use of bio-based starting materials could further reduce the environmental footprint of the synthesis.

Q & A

Q. What is the standard synthetic route for Ethyl 2-cyano-4,4-dimethoxybutanoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. Key steps include:

Coupling Reaction : Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH).

Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct minimization.

Workup : Quench with aqueous acid, extract with ethyl acetate, and purify via distillation or column chromatography .

- Optimization Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | Higher solubility |

| Base | K₂CO₃ | Mild conditions |

| Time | 6–8 hours | Complete conversion |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.3–3.5 ppm (methoxy groups), and δ 4.1–4.3 ppm (ester CH₂).

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl), ~115 ppm (cyano group), and 50–60 ppm (methoxy carbons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 201.22 (C₉H₁₅NO₄) with fragmentation patterns confirming the cyano and methoxy groups .

- Infrared (IR) Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch).

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester and cyano groups.

- Decomposition Risks : Exposure to moisture or elevated temperatures (>30°C) leads to ester hydrolysis or dimerization.

- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive steps .

Advanced Research Questions

Q. How does this compound participate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?

- Methodological Answer : The compound acts as a precursor in multi-step heterocycle synthesis:

Formamidine Addition : React with formamidine acetate under basic conditions to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Cyclization : Acid-catalyzed (e.g., HCl) cyclization generates the pyrrolo[2,3-d]pyrimidin-4-ol core.

Mechanistic Insight : The cyano group facilitates nucleophilic attack, while methoxy groups stabilize intermediates via electron donation .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks.

- Use B3LYP/6-31G(d) basis set for optimized geometry and electrostatic potential maps.

- Reactivity Descriptors :

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Electronegativity (χ) | 4.1 | Moderate reactivity |

| Global Hardness (η) | 3.8 | Soft acid character |

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Case Study : Discrepancies in ¹H NMR integration ratios may arise from rotameric equilibria of the ester group.

- Resolution Strategies :

Variable-temperature NMR to observe coalescence of split peaks.

2D NMR (e.g., COSY, HSQC) to confirm connectivity.

Compare experimental IR data with DFT-simulated spectra for functional group validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。